tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound of interest in various fields of chemistry and biology. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable moiety in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the protection of functional groups followed by selective reactions to introduce the desired substituents. One common method involves the use of tert-butyl carbamate as a protecting group for amines, followed by selective hydroxylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for constructing various chemical entities .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its unique structure allows for interactions with specific biological targets, making it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate
- tert-Butyl (2S,3R)-3-(benzyloxy)-1-hydroxyoctadec-4-en-2-ylcarbamate
Uniqueness
tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique interactions with biological targets and specific chemical reactivity, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h4-5,8-9,13-14H,6-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
YAODMORNKQPYHX-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@H]([C@@H]1CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.